molecular formula C11H10N2S B12520249 7-Ethyl-1H-indol-3-yl thiocyanate CAS No. 691848-34-7

7-Ethyl-1H-indol-3-yl thiocyanate

Cat. No.: B12520249
CAS No.: 691848-34-7
M. Wt: 202.28 g/mol
InChI Key: HGKSIFXKEUPFPQ-UHFFFAOYSA-N
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Description

7-Ethyl-1H-indol-3-yl thiocyanate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an ethyl group at the 7th position and a thiocyanate group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1H-indol-3-yl thiocyanate typically involves the introduction of the thiocyanate group to the indole ring. One common method is the reaction of 7-ethylindole with thiocyanogen (SCN2) under acidic conditions. The reaction proceeds through electrophilic substitution at the 3rd position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the thiocyanate group to other functional groups such as amines or thiols.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, resulting in the formation of different indole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino or thiol-substituted indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Ethyl-1H-indol-3-yl thiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Ethyl-1H-indol-3-yl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The indole ring system can also interact with various receptors and enzymes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

  • 7-Ethyl-1H-indole-3-carboxaldehyde
  • 7-Ethyl-1H-indole-3-acetic acid
  • 7-Ethyl-1H-indole-3-carboxylic acid

Comparison: 7-Ethyl-1H-indol-3-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

691848-34-7

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

(7-ethyl-1H-indol-3-yl) thiocyanate

InChI

InChI=1S/C11H10N2S/c1-2-8-4-3-5-9-10(14-7-12)6-13-11(8)9/h3-6,13H,2H2,1H3

InChI Key

HGKSIFXKEUPFPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)SC#N

Origin of Product

United States

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